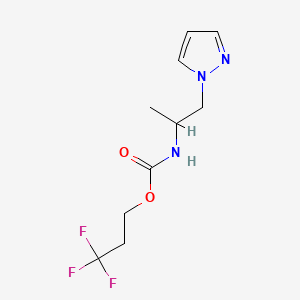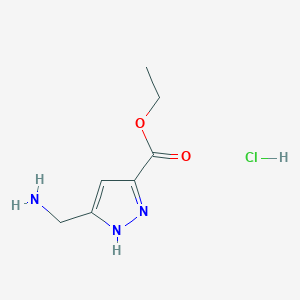
3,3,3-trifluoropropyl N-(1-pyrazol-1-ylpropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-trifluoropropyl N-(1-pyrazol-1-ylpropan-2-yl)carbamate, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a carbamate derivative that is commonly used as a reagent in organic synthesis and has potential applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoropropyl N-(1-pyrazol-1-ylpropan-2-yl)carbamate is not fully understood, but it is believed to act as an inhibitor of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various cancer cells and plays a critical role in tumor growth and progression. By inhibiting CAIX, this compound can effectively suppress tumor growth and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit CAIX activity and induce apoptosis in cancer cells. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in various disease conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,3,3-trifluoropropyl N-(1-pyrazol-1-ylpropan-2-yl)carbamate in laboratory experiments is its high yield and purity, which makes it an ideal reagent for organic synthesis. However, this compound is highly reactive and requires careful handling to prevent accidental exposure. Additionally, this compound is relatively expensive, which may limit its use in large-scale experiments.
Future Directions
There are several potential future directions for research on 3,3,3-trifluoropropyl N-(1-pyrazol-1-ylpropan-2-yl)carbamate. One area of interest is the development of this compound-based radioligands for imaging studies in PET and SPECT. Another potential direction is the investigation of this compound as a potential therapeutic agent for various disease conditions, including cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields of research.
Synthesis Methods
The synthesis of 3,3,3-trifluoropropyl N-(1-pyrazol-1-ylpropan-2-yl)carbamate involves the reaction of 3,3,3-trifluoropropyl isocyanate with 1-(2-hydroxyethyl)pyrazole in the presence of a base catalyst. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
3,3,3-trifluoropropyl N-(1-pyrazol-1-ylpropan-2-yl)carbamate has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. This compound has also been investigated for its potential use as a radioligand for imaging studies in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
properties
IUPAC Name |
3,3,3-trifluoropropyl N-(1-pyrazol-1-ylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O2/c1-8(7-16-5-2-4-14-16)15-9(17)18-6-3-10(11,12)13/h2,4-5,8H,3,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITBLKTXYXSWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NC(=O)OCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(2-tert-butyl-1,3-thiazole-4-carbonyl)amino]-3-hydroxybutanoate](/img/structure/B7358877.png)
![1'-(3-methyl-1,2,4-thiadiazole-5-carbonyl)spiro[3H-chromene-2,3'-piperidine]-4-one](/img/structure/B7358883.png)
![2-[4-Amino-2-[4-(2-amino-1,1-difluoroethyl)phenyl]phenyl]ethanol](/img/structure/B7358896.png)
![2-[4-Amino-2-[3-[1-(aminomethyl)cyclopropyl]phenyl]phenyl]ethanol](/img/structure/B7358900.png)
![2-[4-Amino-2-[3-[2-(aminomethyl)butyl]phenyl]phenyl]ethanol](/img/structure/B7358904.png)
![2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol](/img/structure/B7358907.png)
![(4-{[3-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358914.png)
![{4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid](/img/structure/B7358922.png)
![(4-{3-[3-(Trifluoromethyl)phenyl]pyrrolidine-1-carbonyl}phenyl)boronic acid](/img/structure/B7358933.png)
![(3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358941.png)
![N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358942.png)

![N-[2-[[1-(methylamino)cyclobutyl]methylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7358961.png)
